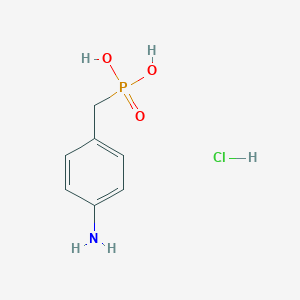
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate is a chemical compound belonging to the family of glucuronic acid derivatives. It is characterized by its molecular formula C15H19BrO11 and a molecular weight of 455.21 g/mol. This compound is commonly used in various fields of research, including medical, environmental, and industrial studies, due to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate typically involves the bromination of β-D-glucopyranuronic acid methyl ester followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of β-D-glucopyranuronic acid methyl ester tetraacetate.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heparin building blocks.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as inhibitors or activators of certain enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Acetobromo-α-D-glucuronic acid methyl ester: Used in the synthesis of HMR1098-S-glucuronide methyl ester, a K-ATP-blocking agent.
β-D-glucopyranuronic acid methyl ester: A non-brominated analog used in similar synthetic applications.
Uniqueness
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its non-brominated counterparts. This uniqueness makes it valuable in specific synthetic and research applications where bromine’s properties are advantageous.
Properties
CAS No. |
65615-69-2 |
|---|---|
Molecular Formula |
C₁₅H₁₉BrO₁₁ |
Molecular Weight |
455.21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde](/img/structure/B1144420.png)
![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)



